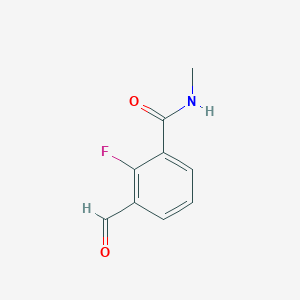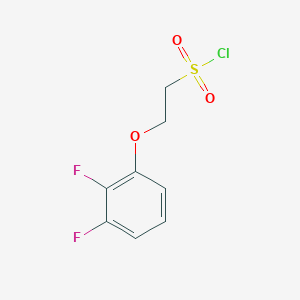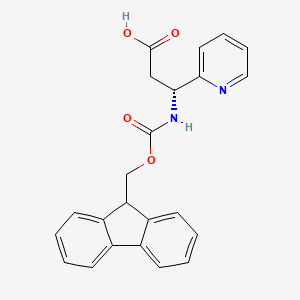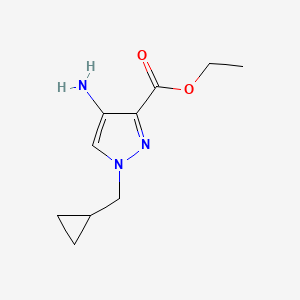
3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H18O2S. It belongs to the class of cyclobutane carboxylic acids, characterized by a four-membered ring structure with various substituents. This compound is notable for its unique structural features, including the presence of both diethyl and methylthio groups attached to the cyclobutane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with methylthiol in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutane ring, where the diethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins. These interactions can modulate biological pathways, leading to the observed biological effects. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
3,3-Diethylcyclobutane-1-carboxylic acid: Lacks the methylthio group, resulting in different reactivity and biological properties.
3,3-Dimethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Substitution of ethyl groups with methyl groups alters the compound’s steric and electronic properties.
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid: Replacement of the methylthio group with an ethylthio group changes the compound’s chemical behavior.
Uniqueness: 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is unique due to the combination of diethyl and methylthio groups on the cyclobutane ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H18O2S |
|---|---|
分子量 |
202.32 g/mol |
IUPAC名 |
3,3-diethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-9(5-2)6-10(7-9,13-3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChIキー |
RJTOYTAEGSAGPK-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C1)(C(=O)O)SC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)




![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)



